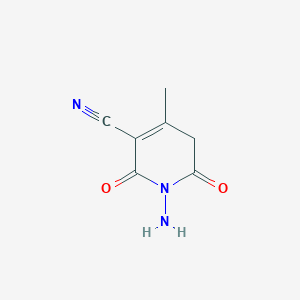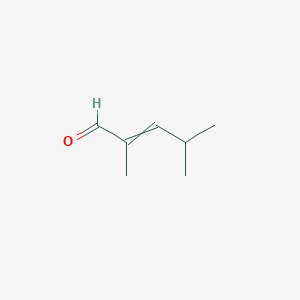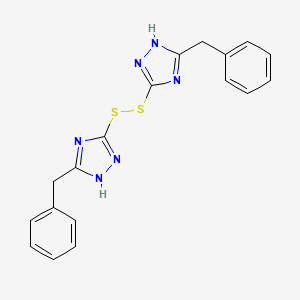
3,3'-Disulfanediylbis(5-benzyl-1H-1,2,4-triazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Disulfanediylbis(5-benzyl-1H-1,2,4-triazole) is a chemical compound characterized by the presence of two 1,2,4-triazole rings connected via a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis(5-benzyl-1H-1,2,4-triazole) typically involves the reaction of 5-amino-3-mercapto-1,2,4-triazole with hydrogen peroxide. The process is as follows :
Reactants: 5-amino-3-mercapto-1,2,4-triazole (2.32 g, 0.02 mol), hydrogen peroxide (30%, 5 mL), ethanol (20 mL), and water (10 mL).
Procedure: The hydrogen peroxide is added dropwise to the solution of 5-amino-3-mercapto-1,2,4-triazole in ethanol and water at room temperature.
Reaction Conditions: The reaction mixture is stirred for 2 hours.
Crystallization: The resulting colorless solution is filtered and left to crystallize for three days.
Yield: The yield of the product is approximately 95%.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,3’-Disulfanediylbis(5-benzyl-1H-1,2,4-triazole) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The triazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
3,3’-Disulfanediylbis(5-benzyl-1H-1,2,4-triazole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3,3’-Disulfanediylbis(5-benzyl-1H-1,2,4-triazole) involves its interaction with molecular targets through its triazole rings and disulfide bond. The triazole rings can bind to various enzymes and receptors, potentially inhibiting their activity. The disulfide bond can undergo redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3,3’-Disulfanediylbis(N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide): This compound has similar structural features but includes sulfonamide groups, which may confer different chemical and biological properties.
1H-1,2,4-Triazole: A simpler triazole compound that serves as a building block for more complex derivatives.
Properties
CAS No. |
308363-05-5 |
|---|---|
Molecular Formula |
C18H16N6S2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
5-benzyl-3-[(5-benzyl-1H-1,2,4-triazol-3-yl)disulfanyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C18H16N6S2/c1-3-7-13(8-4-1)11-15-19-17(23-21-15)25-26-18-20-16(22-24-18)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,21,23)(H,20,22,24) |
InChI Key |
ONEHVAQCIDEVQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NN2)SSC3=NNC(=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B14246020.png)
silane](/img/structure/B14246024.png)
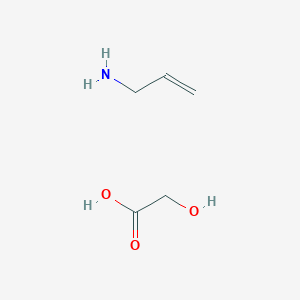
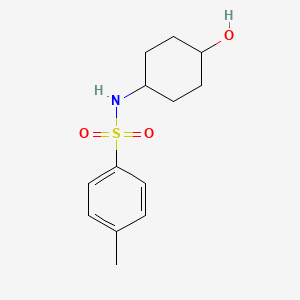
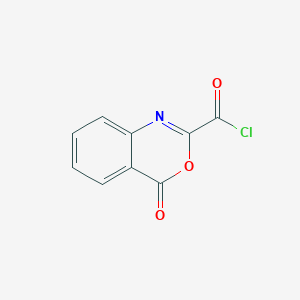
![N-[4-(Piperazine-1-carbonyl)phenyl]piperazine-1-carboxamide](/img/structure/B14246049.png)
![3-Diazonio-4-[(3-ethyl-2-methylpentan-3-yl)oxy]-4-oxobut-2-en-2-olate](/img/structure/B14246055.png)
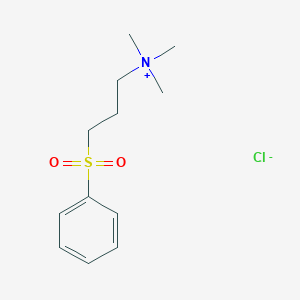
![[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol](/img/structure/B14246064.png)

![2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14246077.png)
